4-Amino-3-nitrobenzenesulfonamide
Overview
Description
4-Amino-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H7N3O4S. It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the 4-position and a nitro group at the 3-position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
4-Amino-3-nitrobenzenesulfonamide belongs to the class of sulfonamides, which are synthetic antimicrobial drugs . The primary targets of sulfonamides are dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, preventing the formation of dihydropteroic acid, which is essential for the further production of DNA in bacteria .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by sulfonamides disrupts the folic acid synthesis pathway in bacteria . This disruption prevents the production of dihydropteroic acid, a precursor to folic acid, which is necessary for DNA synthesis . The downstream effect of this disruption is the inhibition of bacterial growth .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption, indicating good bioavailability . Its lipophilicity (Log Po/w) values range from -2.77 to 0.91, indicating variable distribution characteristics .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth . By disrupting the folic acid synthesis pathway, the compound prevents the production of essential components for DNA synthesis in bacteria, thereby inhibiting their growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature, pH, and substrate concentration can directly or indirectly affect the degradation of organic pollutants by changing microbial activity .
Biochemical Analysis
Biochemical Properties
Sulfonamides, a group of compounds to which 4-Amino-3-nitrobenzenesulfonamide belongs, are known to interact with various enzymes and proteins . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .
Cellular Effects
This suggests that this compound may also interact with these enzymes, potentially influencing cell function and cellular processes .
Metabolic Pathways
Given its potential role as a carbonic anhydrase inhibitor, it may be involved in pathways related to pH and fluid balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-nitrobenzenesulfonamide typically involves the nitration of 4-aminobenzenesulfonamide. One common method is to treat 4-aminobenzenesulfonamide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Reduction: 4,3-Diaminobenzenesulfonamide.
Substitution: Depending on the nucleophile used, various substituted benzenesulfonamides can be formed.
Scientific Research Applications
4-Amino-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzenesulfonamide: Lacks the amino group, affecting its reactivity and biological activity.
Uniqueness
4-Amino-3-nitrobenzenesulfonamide is unique due to the presence of both amino and nitro groups on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activities compared to its analogs .
Properties
IUPAC Name |
4-amino-3-nitrobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H,7H2,(H2,8,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJCUJCWFQPICK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379011 | |
Record name | 4-amino-3-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2360-19-2 | |
Record name | 4-amino-3-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3-nitrobenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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